molecular formula C21H34Na2O4 B12414229 Chaetomellic acid B-d3 (disodium)

Chaetomellic acid B-d3 (disodium)

Cat. No.: B12414229
M. Wt: 399.5 g/mol
InChI Key: FJQLDNIZWYJEEX-HSIFYRSESA-L
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Description

Chaetomellic acid B-d3 (disodium) is a synthetic derivative of chaetomellic acid B, a naturally occurring compound isolated from the fungus Chaetomella acutiseta.

Preparation Methods

The synthesis of chaetomellic acid B-d3 (disodium) involves several steps, starting with the extraction of chaetomellic acid B from the fungal source. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated form, chaetomellic acid B-d3. The final step involves the conversion of the acid to its disodium salt form. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Chemical Reactions Analysis

Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:

Scientific Research Applications

Chaetomellic acid B-d3 (disodium) has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.

    Medicine: Research has shown potential therapeutic applications, particularly in the inhibition of farnesyl-protein transferase, which is involved in the post-translational modification of proteins.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .

Comparison with Similar Compounds

Chaetomellic acid B-d3 (disodium) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H34Na2O4

Molecular Weight

399.5 g/mol

IUPAC Name

disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate

InChI

InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;;

InChI Key

FJQLDNIZWYJEEX-HSIFYRSESA-L

Isomeric SMILES

[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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